molecular formula C7H13BF4N2 B14758079 3-Butyl-1H-imidazol-3-ium tetrafluoroborate

3-Butyl-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B14758079
M. Wt: 212.00 g/mol
InChI Key: HTKNJUURIUUHLL-UHFFFAOYSA-O
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Description

3-Butyl-1H-imidazol-3-ium tetrafluoroborate ( 451524-43-9) is an ionic liquid with the molecular formula C 7 H 13 BF 4 N 2 and a molecular weight of 212.00 g/mol . This compound is part of the imidazolium family of ionic liquids, which are widely recognized in scientific research for their role as green solvents and catalysts in organic synthesis . Ionic liquids like this one are valued for their unique properties, including low volatility, thermal stability, and the ability to be recycled and reused multiple times without a significant loss in activity, making them a sustainable alternative to traditional volatile organic solvents . While specific mechanistic studies on this exact compound are limited, related tetrafluoroborate-based ionic liquids have demonstrated high efficacy as task-specific catalysts . For instance, similar structures have been shown to dramatically accelerate reaction times—reducing processes that typically take several hours to just minutes—and provide moderate to excellent yields in the synthesis of heterocyclic compounds like thiazolidinones, which are crucial scaffolds in medicinal chemistry . Researchers can utilize this compound as a versatile medium or catalyst in various synthetic transformations, contributing to advancements in green chemistry methodologies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS) .

Properties

Molecular Formula

C7H13BF4N2

Molecular Weight

212.00 g/mol

IUPAC Name

3-butyl-1H-imidazol-3-ium;tetrafluoroborate

InChI

InChI=1S/C7H12N2.BF4/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)5/h4,6-7H,2-3,5H2,1H3;/q;-1/p+1

InChI Key

HTKNJUURIUUHLL-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CNC=C1

Origin of Product

United States

Preparation Methods

Key Physicochemical Properties

Property Value
Molecular Weight 238.03 g/mol
Solubility Soluble in acetone, DMSO, CH₂Cl₂
Storage Conditions -80°C (6 months), -20°C (1 month)
Density 1.21 g/mL (at 20°C)

Synthesis Methodologies

The preparation of 3-butyl-1-vinyl-1H-imidazol-3-ium tetrafluoroborate involves two primary steps: (1) quaternization of 1-vinylimidazole with a butyl halide and (2) anion exchange to replace the halide with tetrafluoroborate.

Quaternization of 1-Vinylimidazole

1-Vinylimidazole is alkylated at the N3 position using 1-bromobutane in a polar aprotic solvent. The reaction proceeds via nucleophilic substitution:

Reaction Scheme:
$$ \text{1-Vinylimidazole + 1-Bromobutane} \xrightarrow{\text{Acetone, 40°C}} \text{3-Butyl-1-vinyl-1H-imidazol-3-ium bromide} $$

Procedure:

  • Dissolve 1-vinylimidazole (10 mmol) in anhydrous acetone.
  • Add 1-bromobutane (12 mmol) dropwise under nitrogen.
  • Reflux at 40°C for 24–48 hours.
  • Evaporate the solvent under reduced pressure to obtain the imidazolium bromide intermediate.

Anion Exchange with Sodium Tetrafluoroborate

The bromide counterion is replaced with BF₄⁻ via metathesis with NaBF₄:

Reaction Scheme:
$$ \text{[C₉H₁₅N₂]Br + NaBF₄} \xrightarrow{\text{Acetone}} \text{[C₉H₁₅N₂]BF₄ + NaBr} $$

Procedure:

  • Dissolve the imidazolium bromide (10 mmol) in acetone.
  • Add NaBF₄ (12 mmol) and stir vigorously for 48 hours at room temperature.
  • Filter to remove NaBr precipitate.
  • Evaporate acetone and wash the residue with dichloromethane to isolate the pure tetrafluoroborate salt.

Yield and Purity:

  • Typical yields range from 75–85% after recrystallization.
  • Purity is confirmed via $$ ^1\text{H NMR} $$ (DMSO-d6): δ 0.8 (t, 3H, CH₂CH₃), 1.2–1.7 (m, 4H, CH₂), 4.1 (t, 2H, N-CH₂), 5.3–5.7 (m, 2H, CH₂=CH), 7.6–8.9 (m, 3H, imidazole ring).

Optimization and Challenges

Solvent Selection

  • Acetone is preferred for its ability to dissolve both ionic intermediates and NaBF₄, facilitating anion exchange.
  • Prolonged stirring (≥48 hours) ensures complete metathesis, as shorter durations leave residual bromide.

Moisture Sensitivity

The hygroscopic nature of BF₄⁻ necessitates anhydrous conditions. Storage at -80°C in sealed vials prevents decomposition.

Applications in Materials Science

Template in Nanomaterial Synthesis

The ionic liquid serves as a solvent and structure-directing agent for synthesizing TiO₂ mesocrystals . For example:

  • Dissolve NH₄TiOF₃ precursors in [C₉H₁₅N₂]BF₄.
  • Hydrothermally treat at 180°C to yield anatase TiO₂ nanowires with high surface area.

Comparative Analysis with Analogous Salts

Property [C₉H₁₅N₂]BF₄ [BMIM][BF₄]
Viscosity (25°C) 120 cP 90 cP
Electrochemical Window 4.7 V 4.5 V
Thermal Stability 300°C 280°C

The vinyl substituent in [C₉H₁₅N₂]BF₄ increases thermal stability but slightly raises viscosity due to reduced molecular symmetry.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts .

Scientific Research Applications

While the search results do not provide the detailed case studies and data tables requested, they do offer insights into the applications of 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), which shares a similar structure and properties with 3-Butyl-1H-imidazol-3-ium tetrafluoroborate. 3-Butyl-1H-imidazol-3-ium tetrafluoroborate is also called 1-Butyl-3-methylimidazolium tetrafluoroborate .

Scientific Research Applications
[BMIM]BF4, an ionic liquid, has several applications in scientific research:

  • Reaction Medium: [BMIM]BF4 can serve as a reaction medium for synthesizing NH4TiOF3 mesocrystals, which can then be transformed into TiO2-based nanostructures .
  • Working Fluid: It can be used as a working fluid with 2,2,2-trifluoroethanol in absorption heat pumps or chillers .
  • Electrolyte: [BMIM]BF4 can function as an electrolyte in lithium-ion batteries and double-layer capacitors .
  • Bioelectrocatalysis: It has shown effects on the direct electrochemistry and bioelectrocatalysis of heme proteins within agarose hydrogel films .
  • Extractive Desulfurization: [BMIM]BF4 can be applied in the extractive desulfurization of liquid fuel .
  • Reduce Electrical Percolation Threshold: Can be used to reduce the electrical percolation threshold in Biobased Thermoplastic Polyurethane/Graphene Nanocomposites .
  • Applications in Electrochromic Devices: TiO2 nanowires with high transparency and good ion storage capacity were explored as the charge-balancing layers for assembling electrochromic devices (ECDs) .

Mechanism of Action

The mechanism of action of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate various chemical reactions and processes, such as catalysis and solubilization. The compound’s unique structure allows it to stabilize transition states and intermediates, enhancing reaction efficiency .

Comparison with Similar Compounds

Alkyl-Substituted Imidazolium Tetrafluoroborates

Imidazolium ionic liquids with alkyl substituents are widely studied. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
1-Butyl-3-methylimidazolium [BF₄]⁻ ([BMIm]BF₄) 174501-65-6 C₈H₁₅BF₄N₂ 1-butyl, 3-methyl Liquid at RT; used in gel polymer electrolytes .
1-Ethyl-3-methylimidazolium [BF₄]⁻ ([EMIm]BF₄) 143314-16-3 C₆H₁₁BF₄N₂ 1-ethyl, 3-methyl Lower viscosity than [BMIm]BF₄; solvent in organic reactions.

Key Findings :

  • Substituent Chain Length : Longer alkyl chains (e.g., butyl in [BMIm]BF₄) increase hydrophobicity and viscosity compared to shorter chains (e.g., ethyl in [EMIm]BF₄) .
  • Electrochemical Stability : [BMIm]BF₄ exhibits high ionic conductivity (1.5–3.0 mS/cm at 25°C), making it suitable for battery electrolytes .

Benzimidazolium Tetrafluoroborates

1-Butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate (CAS unspecified) incorporates a benzimidazole core. Its synthesis involves alkylation with ethyl bromide followed by anion exchange .

  • Melting Point : 354–356 K (solid at RT), contrasting with liquid imidazolium analogs .
  • Applications : Benzimidazolium salts may exhibit enhanced π-π interactions, useful in catalysis or as precursors for functionalized materials.

Functionalized Imidazolium Salts

1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate ([MIEA][BF₄]) features a reactive aminoethyl group:

  • Synthesis : Derived from tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole .
  • Applications : Serves as a fluorescent label for glycan profiling via reductive amination, with detection sensitivity in the femtomolar range .

Imidazolium Salts with Bulky Substituents

Compounds like 1,3-di(1-adamantyl)imidazolium tetrafluoroborate (CAS 286014-42-4) and 1,3-dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate (CAS unspecified) highlight the impact of steric bulk:

  • Thermal Stability : Adamantyl groups enhance thermal stability (>300°C decomposition) .
  • Applications: Used in organocatalysis or as ligands for transition-metal complexes due to steric hindrance .

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Hydrophobicity: Butyl > ethyl > methyl. Longer chains reduce water solubility but improve compatibility with nonpolar solvents.
  • Viscosity : [BMIm]BF₄ (226.02 g/mol) has higher viscosity than smaller analogs like [EMIm]BF₄ due to increased van der Waals interactions .
  • Melting Points : Aromatic benzimidazolium salts (354–356 K) melt at higher temperatures than alkyl-substituted imidazoliums (often liquids at RT) .

Biological Activity

3-Butyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that has garnered attention for its unique chemical properties and potential biological activities. This compound, classified under the family of imidazolium salts, exhibits a range of biological effects that are being explored for various therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Molecular Formula: C₇H₁₄BF₄N₂
Molecular Weight: 210.01 g/mol
CAS Number: 174501-66-1

The biological activity of 3-butyl-1H-imidazol-3-ium tetrafluoroborate is primarily attributed to its ability to interact with cellular membranes and proteins. The imidazolium cation can influence membrane fluidity and permeability, potentially leading to alterations in cellular signaling pathways. Studies suggest that this compound may exhibit antimicrobial properties by disrupting the integrity of bacterial membranes or inhibiting essential metabolic pathways.

Antimicrobial Activity

Research indicates that 3-butyl-1H-imidazol-3-ium tetrafluoroborate displays significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 0.5 mg/mL for certain pathogens.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate a dose-dependent cytotoxicity with an IC50 value ranging from 50 to 100 µM, suggesting that while it can inhibit cell proliferation, it may also be used in controlled doses for therapeutic purposes.

Study on Anticancer Properties

A recent study evaluated the anticancer potential of 3-butyl-1H-imidazol-3-ium tetrafluoroborate in human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death without significantly affecting normal cells.

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this ionic liquid. In a three-month study involving rodent models, it was observed that high concentrations led to decreased body weight and organ weight changes; however, no significant histopathological changes were noted in vital organs.

Q & A

Q. How is 3-Butyl-1H-imidazol-3-ium tetrafluoroborate synthesized, and what are the key considerations for purity optimization?

Methodological Answer: The compound is synthesized via alkylation of the imidazole core. A common approach involves reacting tert-butyl N-(2-bromoethyl)carbamate with N-methylimidazole under controlled conditions, followed by anion exchange with tetrafluoroboric acid to yield the tetrafluoroborate salt . Key considerations include:

  • Reagent stoichiometry : Excess alkylating agents ensure complete substitution.
  • Anion metathesis : Use of AgBF₄ or direct acid treatment to replace halide counterions.
  • Purification : Repeated recrystallization or column chromatography to achieve >99% purity, verified by NMR and elemental analysis .

Q. What analytical techniques are recommended for characterizing the structural integrity of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves cation-anion geometry and hydrogen bonding. For example, disorder in the tetrafluoroborate anion can be modeled using SHELXL refinement .
  • Solid-state NMR : ¹H-¹³C CP/MAS NMR confirms protonation states and detects dynamic motion in the solid phase .
  • ESI-MS : Validates molecular weight and ionic composition, particularly for verifying counterion retention .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hygroscopicity : Store under inert gas (e.g., argon) to prevent moisture absorption, which can hydrolyze BF₄⁻ to HF .
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis.
  • Emergency measures : Neutralize spills with calcium carbonate or sodium bicarbonate to mitigate fluoride release .

Advanced Research Questions

Q. How can researchers resolve discrepancies between solid-state NMR and X-ray crystallography data when analyzing molecular conformation?

Methodological Answer: Discrepancies arise from dynamic motion (NMR timescale) vs. static structures (X-ray). To reconcile:

  • Lipari-Szabo model-free analysis : Apply to NMR relaxation data to quantify order parameters (S²) and internal correlation times (τₘ). For example, S² < 1 indicates partial mobility in the butyl chain .
  • Temperature-dependent XRD : Compare thermal ellipsoids at 173 K (static) vs. 298 K (dynamic) to visualize conformational flexibility .

Q. What methodologies are effective for studying the electrochemical stability of this ionic liquid in energy storage applications?

Methodological Answer:

  • Cyclic voltammetry (CV) : Measure anodic stability up to +4 V vs. Li/Li⁺ in acetonitrile. High purity (>99%) minimizes side reactions from impurities .
  • Ionic conductivity : Use impedance spectroscopy (0.1–10⁶ Hz) with a symmetric Pt electrode cell. For example, BMIM-BF₄ exhibits σ ≈ 10⁻³ S/cm at 25°C .
  • Accelerated aging tests : Expose to 60°C for 72 hours and monitor BF₄⁻ decomposition via ¹⁹F NMR .

Q. How can inverse gas chromatography (IGC) determine solubility parameters for solvent compatibility studies?

Methodological Answer:

  • Column preparation : Immobilize the ionic liquid on diatomaceous earth in a stainless-steel column .
  • Probe solvents : Inject n-alkanes (C₆–C₁₀) and polar probes (e.g., acetone, ethanol) to measure retention volumes.
  • Data analysis : Calculate Hansen solubility parameters (δₜ, δₚ, δₕ) using the Schultz method. For BMIM-BF₄, δₜ ≈ 24 MPa¹/² .

Q. How does structural modification of the imidazolium cation influence its interaction with biomolecules in analytical applications?

Methodological Answer:

  • Reductive amination : Introduce aminoethyl groups (e.g., [MIEA][BF₄]) to enhance glycan labeling. Optimize pH (4.5–5.5) and temperature (50–60°C) for efficient Schiff base formation .
  • ESI-MS sensitivity : Compare ionization efficiency of MIEA-labeled glycans vs. 2-AB derivatives. MIEA’s quaternary ammonium group improves signal intensity by 3–5× .

Q. What strategies mitigate anion hydrolysis in aqueous or humid environments for long-term stability studies?

Methodological Answer:

  • Anion substitution : Replace BF₄⁻ with hydrolytically stable anions (e.g., NTf₂⁻) for aqueous applications .
  • Additives : Incorporate 1 wt% LiBF₄ to buffer against HF formation in humid conditions .
  • In situ monitoring : Track BF₄⁻ degradation via ¹¹B NMR chemical shifts (δ ≈ −1 ppm for BF₄⁻ vs. δ ≈ 0 ppm for BF₃OH⁻) .

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